molecular formula C17H15NO2S B4535941 1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

Cat. No. B4535941
M. Wt: 297.4 g/mol
InChI Key: YUHNIFOSXXJDOM-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield products with significant structural and functional diversity. For example, a study on the cycloaddition reaction of N-(p-methylphenacyl)benzothiazolium ylide with 1-nitro-2-(p-methoxyphenyl) ethane demonstrated a mechanism producing diastereomeric adducts, highlighting the intricate steps involved in synthesizing compounds with benzothiazolium and methoxyphenyl groups (Soleymani, 2019).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the reactivity and properties of compounds. Techniques such as X-ray crystallography, NMR, and FTIR are commonly used. For instance, the structure of a related compound, 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, was elucidated using NMR, MS, FTIR, and X-ray crystallography, showcasing the importance of these techniques in determining molecular configurations (Ünaleroğlu, Temelli, & Hökelek, 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest include cycloadditions, oxidations, and reductions. These reactions are pivotal in modifying the compound's structure to achieve desired properties. For instance, the oxidative cleavage of related compounds with peroxides highlights the susceptibility of these molecules to radical and molecular oxidations, which is essential for understanding their chemical behavior and potential applications (Takeuchi et al., 1983).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its practical applications. Techniques such as single-crystal X-ray diffraction provide valuable insights into the arrangement of molecules in the solid state and their interaction with light and other entities. For example, the crystal structure of a related compound, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was determined, showcasing the molecular orientation and interactions within the crystal lattice (Kesternich et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other chemicals, stability under different conditions, and the potential for forming derivatives, is crucial for exploring the full range of applications of a compound. Studies on the reactivity and synthesis of derivatives provide insights into the versatility and potential applications of these compounds. For example, research on the synthesis and antimicrobial activity of derivatives of related compounds highlights the potential for pharmaceutical applications (Kumar et al., 2019).

properties

IUPAC Name

(2Z)-1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-18-14-8-3-4-9-16(14)21-17(18)11-15(19)12-6-5-7-13(10-12)20-2/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHNIFOSXXJDOM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
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1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
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1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
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1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Reactant of Route 5
1-(3-methoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone

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